molecular formula C38H54N6O5S B1212496 Trilazad mesylate CAS No. 111668-89-4

Trilazad mesylate

Numéro de catalogue: B1212496
Numéro CAS: 111668-89-4
Poids moléculaire: 706.9 g/mol
Clé InChI: QZGBZPCDCMUFCW-FRVIMOPGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trilazad mesylate, also known as this compound, is a useful research compound. Its molecular formula is C38H54N6O5S and its molecular weight is 706.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Aneurysmal Subarachnoid Hemorrhage

A significant clinical trial assessed the effectiveness of tirilazad mesylate in patients with aneurysmal subarachnoid hemorrhage. The study involved 902 patients who were randomly assigned to receive either tirilazad or a placebo. The results indicated no significant improvement in overall outcomes or mortality rates among the groups treated with tirilazad compared to the placebo group. However, a subgroup analysis suggested potential benefits for specific demographics, particularly males with severe neurological grades .

Traumatic Brain Injury

In another multicenter trial involving 1,120 patients with head injuries, tirilazad mesylate was evaluated for its impact on recovery outcomes. Although no significant differences were found in the overall recovery rates between the treatment and placebo groups, a notable reduction in mortality was observed among males suffering from severe head injuries with traumatic subarachnoid hemorrhage . This suggests that tirilazad may have targeted efficacy in specific patient populations.

Acute Ischemic Stroke

Tirilazad mesylate was also investigated for its potential benefits in acute ischemic stroke. A study involving 27 centers aimed to determine whether early administration of tirilazad could improve functional outcomes after stroke onset. The findings indicated that while there was no significant improvement in disability outcomes compared to placebo, the drug's neuroprotective properties warrant further exploration in different contexts .

Summary of Clinical Trials

Study FocusPopulation SizeKey Findings
Aneurysmal Subarachnoid Hemorrhage902No overall improvement in outcomes; potential benefits noted in specific demographic subgroups .
Traumatic Brain Injury1,120No significant difference in recovery; reduced mortality in males with severe injuries .
Acute Ischemic Stroke27No significant improvement in outcomes; further research needed .

Propriétés

Numéro CAS

111668-89-4

Formule moléculaire

C38H54N6O5S

Poids moléculaire

706.9 g/mol

Nom IUPAC

(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one;methanesulfonic acid

InChI

InChI=1S/C37H50N6O2.CH4O3S/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43;1-5(2,3)4/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1H3,(H,2,3,4)/t28-,29-,31+,36-,37-;/m0./s1

Clé InChI

QZGBZPCDCMUFCW-FRVIMOPGSA-N

SMILES

CC12CC=C3C(C1CCC2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C.CS(=O)(=O)O

SMILES isomérique

C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=C[C@@]83C.CS(=O)(=O)O

SMILES canonique

CC12CC=C3C(C1CCC2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C.CS(=O)(=O)O

Synonymes

21-(4-(2,6-di-1-pyrrolidinyl-4- pyrimidinyl)-1-piperazinyl)-pregna-1,4,9(11)-triene-3,20-dione monomethanesulfonate
desmethyl tirilazad
Pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-, monomethanesulfonate
trilazad mesylate
U 74389
U 74389F
U 74389G
U-74389
U-74389F
U-74389G
U74389F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.